methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate
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Overview
Description
methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate is a complex organic compound that features an imidazole ring, a benzoate ester, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The benzoate ester can be introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors for the cyclization step and large-scale esterification processes.
Chemical Reactions Analysis
Types of Reactions
methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The carbonyl groups can be reduced using agents such as sodium borohydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced amide and ester derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity. The compound can also interact with cellular membranes, altering their permeability and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antimicrobial agent with a similar imidazole structure.
Uniqueness
methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[2-(3-imidazol-1-ylpropylamino)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-24-16(23)12-3-5-13(6-4-12)19-15(22)14(21)18-7-2-9-20-10-8-17-11-20/h3-6,8,10-11H,2,7,9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQYBWJTNKZODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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